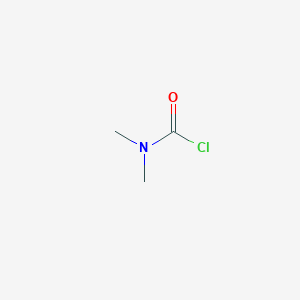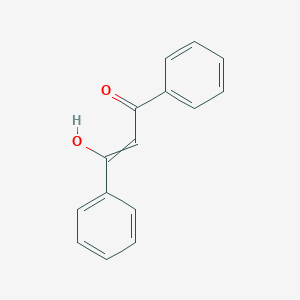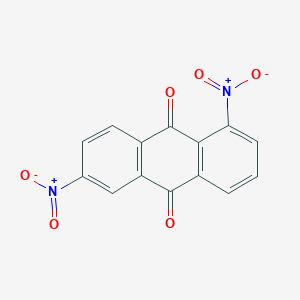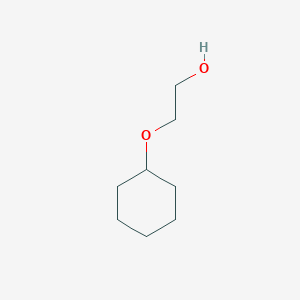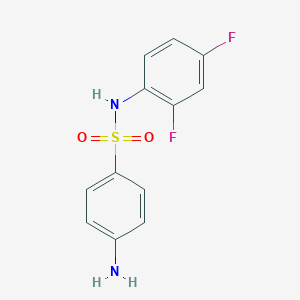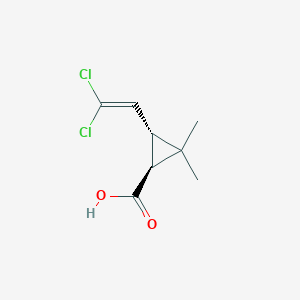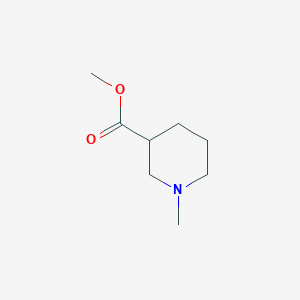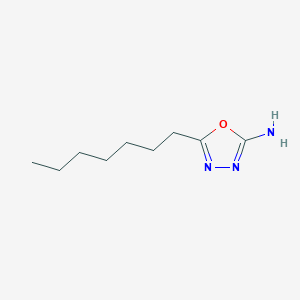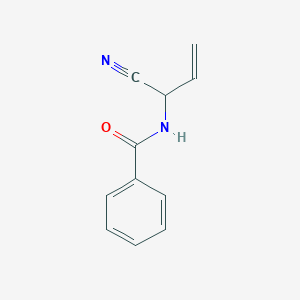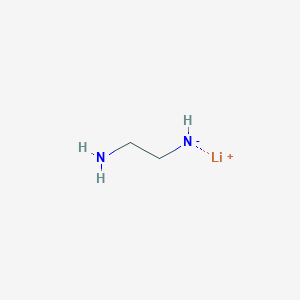
((2-Aminoethyl)amino)lithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Aminoethyl)amino)lithium, also known as LiAEAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a lithium salt of 2-aminoethylamine, which is a derivative of ethylenediamine. LiAEAE is a highly reactive compound, which makes it an ideal candidate for various chemical reactions and synthesis methods.
作用机制
The mechanism of action of ((2-Aminoethyl)amino)lithium is not fully understood, but it is believed to involve the formation of a complex with the target molecule. ((2-Aminoethyl)amino)lithium can act as a nucleophile or a base, depending on the reaction conditions. ((2-Aminoethyl)amino)lithium can also form chelate complexes with metal ions, which makes it an ideal candidate for various metal-catalyzed reactions.
生化和生理效应
((2-Aminoethyl)amino)lithium has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it should be handled with care due to its highly reactive nature. ((2-Aminoethyl)amino)lithium has been shown to have a significant effect on the central nervous system and can cause sedation and hypothermia in animal models. ((2-Aminoethyl)amino)lithium has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
实验室实验的优点和局限性
((2-Aminoethyl)amino)lithium has several advantages for use in laboratory experiments, including its high reactivity, low toxicity, and cost-effectiveness. ((2-Aminoethyl)amino)lithium is also readily available and can be easily synthesized in the laboratory. However, ((2-Aminoethyl)amino)lithium is highly reactive and can react with air and moisture, which makes it challenging to handle. ((2-Aminoethyl)amino)lithium also requires anhydrous conditions for synthesis, which can be challenging to maintain.
未来方向
((2-Aminoethyl)amino)lithium has several potential future directions for research, including its application as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium can also be studied for its potential applications in the synthesis of metal-organic frameworks and porous materials. Additionally, ((2-Aminoethyl)amino)lithium can be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)amino)lithium and its potential applications in various fields.
合成方法
((2-Aminoethyl)amino)lithium can be synthesized by reacting 2-aminoethylamine with lithium metal in anhydrous conditions. The reaction takes place at room temperature and produces a white solid, which is ((2-Aminoethyl)amino)lithium. This synthesis method is relatively simple and cost-effective, which makes it an ideal choice for producing large quantities of ((2-Aminoethyl)amino)lithium.
科学研究应用
((2-Aminoethyl)amino)lithium has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, ((2-Aminoethyl)amino)lithium is used as a reagent for various chemical reactions, such as Michael addition, Mannich reaction, and Friedel-Crafts alkylation. ((2-Aminoethyl)amino)lithium is also used as a catalyst for polymerization reactions, such as ring-opening polymerization of lactides and cyclic esters. In medicinal chemistry, ((2-Aminoethyl)amino)lithium is being studied for its potential applications as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, ((2-Aminoethyl)amino)lithium is being studied for its potential applications in the synthesis of metal-organic frameworks and porous materials.
属性
CAS 编号 |
1847-46-7 |
|---|---|
产品名称 |
((2-Aminoethyl)amino)lithium |
分子式 |
C2H7LiN2 |
分子量 |
66.1 g/mol |
IUPAC 名称 |
lithium;2-aminoethylazanide |
InChI |
InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |
InChI 键 |
CXZAJSLSSDNDHX-UHFFFAOYSA-N |
手性 SMILES |
[Li+].C(C[NH-])N |
SMILES |
[Li+].C(C[NH-])N |
规范 SMILES |
[Li+].C(C[NH-])N |
其他 CAS 编号 |
1847-46-7 |
Pictograms |
Flammable; Corrosive; Irritant |
同义词 |
[(2-aminoethyl)amino]lithium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



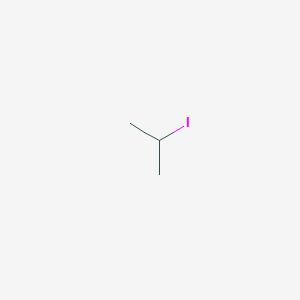
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
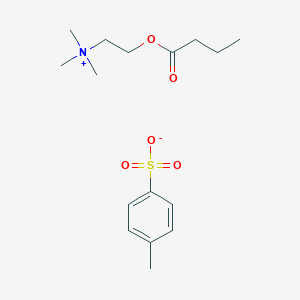
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
